molecular formula C21H25NO2 B6054302 N-[3-(cyclopentyloxy)benzyl]-3-chromanamine

N-[3-(cyclopentyloxy)benzyl]-3-chromanamine

Katalognummer B6054302
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: KCYRGBFPAMWZRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(cyclopentyloxy)benzyl]-3-chromanamine, also known as NPC-16377, is a novel compound that has gained attention in the field of neuroscience research. It is a selective serotonin 5-HT1A receptor agonist and has been found to have potential therapeutic applications for various neurological disorders.

Wirkmechanismus

N-[3-(cyclopentyloxy)benzyl]-3-chromanamine is a selective serotonin 5-HT1A receptor agonist, which means that it binds to and activates the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. Activation of the 5-HT1A receptor by N-[3-(cyclopentyloxy)benzyl]-3-chromanamine leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety. This increase in serotonin release is thought to be responsible for the anxiolytic and antidepressant effects of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine.
Biochemical and Physiological Effects:
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to increase the release of serotonin in the hippocampus and prefrontal cortex, two brain regions that are involved in the regulation of mood and anxiety. In addition, N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This increase in HPA axis activity is thought to be responsible for the anxiolytic effects of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(cyclopentyloxy)benzyl]-3-chromanamine in lab experiments is that it is a selective serotonin 5-HT1A receptor agonist, which means that its effects are specific to this receptor. This allows for more precise experimentation and reduces the likelihood of off-target effects. However, one limitation of using N-[3-(cyclopentyloxy)benzyl]-3-chromanamine in lab experiments is that it has a relatively short half-life, which means that its effects may be short-lived.

Zukünftige Richtungen

There are several future directions for research on N-[3-(cyclopentyloxy)benzyl]-3-chromanamine. One direction is to further investigate its potential therapeutic applications in neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine and its effects on the brain.

Synthesemethoden

The synthesis of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine involves the reaction of 3-bromo-N-cyclopentyloxybenzylamine with 3-hydroxychroman-4-one in the presence of a palladium catalyst. The reaction yields N-[3-(cyclopentyloxy)benzyl]-3-chromanamine as a white crystalline powder with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have anxiolytic and antidepressant effects in animal models. In addition, N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[(3-cyclopentyloxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-4-11-21-17(7-1)13-18(15-23-21)22-14-16-6-5-10-20(12-16)24-19-8-2-3-9-19/h1,4-7,10-12,18-19,22H,2-3,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYRGBFPAMWZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CNC3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.